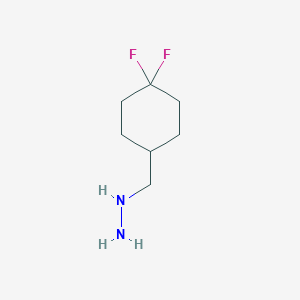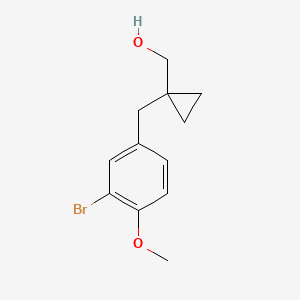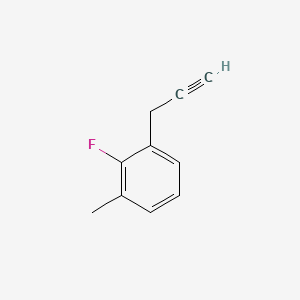
2-Fluoro-1-methyl-3-(prop-2-yn-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-1-methyl-3-(prop-2-yn-1-yl)benzene is an organic compound with a unique structure that includes a fluorine atom, a methyl group, and a propynyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-methyl-3-(prop-2-yn-1-yl)benzene typically involves the introduction of the fluorine atom, methyl group, and propynyl group onto the benzene ring through a series of chemical reactions. One common method involves the use of fluorination reagents to introduce the fluorine atom, followed by alkylation reactions to add the methyl and propynyl groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures the efficient and consistent production of the compound. Safety measures are also implemented to handle the potentially hazardous reagents and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-1-methyl-3-(prop-2-yn-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the replacement of the fluorine atom or other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2-Fluoro-1-methyl-3-(prop-2-yn-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-Fluoro-1-methyl-3-(prop-2-yn-1-yl)benzene exerts its effects involves interactions with molecular targets and pathways within cells. The fluorine atom can influence the compound’s reactivity and binding affinity, while the propynyl group may affect its overall stability and solubility. These interactions can lead to various biological and chemical effects, depending on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-3-(prop-1-en-2-yl)benzene: Similar structure but lacks the fluorine atom.
1-Fluoro-4-(2-methyl-1-propen-1-yl)benzene: Similar structure with different substituents on the benzene ring.
4-[18F]Fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide: Contains a fluorine atom and a propynyl group but has a different functional group attached to the benzene ring.
Uniqueness
2-Fluoro-1-methyl-3-(prop-2-yn-1-yl)benzene is unique due to the specific combination of substituents on the benzene ring. The presence of the fluorine atom can significantly alter the compound’s chemical properties, such as its reactivity and stability, compared to similar compounds without fluorine. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H9F |
|---|---|
Poids moléculaire |
148.18 g/mol |
Nom IUPAC |
2-fluoro-1-methyl-3-prop-2-ynylbenzene |
InChI |
InChI=1S/C10H9F/c1-3-5-9-7-4-6-8(2)10(9)11/h1,4,6-7H,5H2,2H3 |
Clé InChI |
VDFPVLLEXOWTCC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)CC#C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4E)-hex-4-en-1-yl]propanedioicacid](/img/structure/B13601227.png)
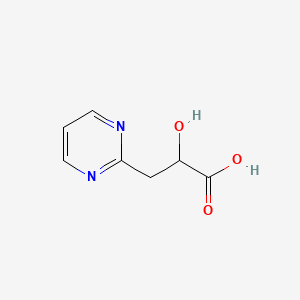
![1-{[4-(Propan-2-yl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13601234.png)
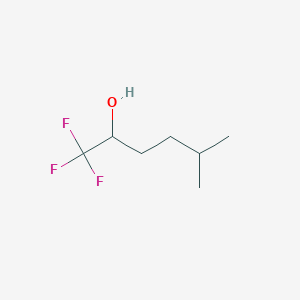
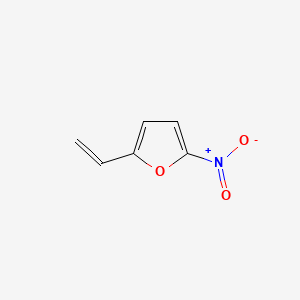

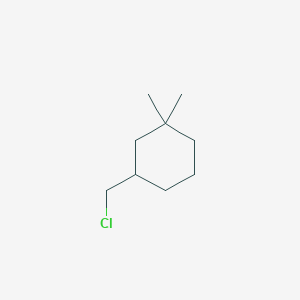
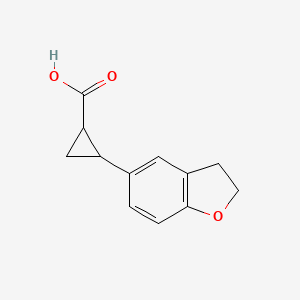
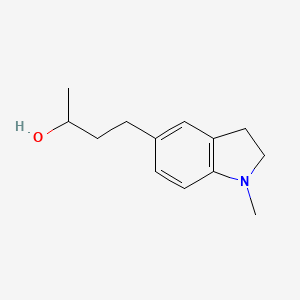
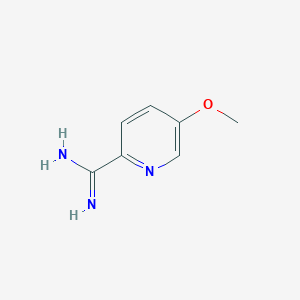
![2-Amino-2-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13601284.png)
